molecular formula C18H14N4OS B2667931 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 1396862-63-7

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide

Cat. No. B2667931
CAS RN: 1396862-63-7
M. Wt: 334.4
InChI Key: MAXYWPTUBCRSNY-UHFFFAOYSA-N
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Description

“2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing 1,2,3,-triazole moiety has been reported . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide and its analogues have shown promising results in antimicrobial activities. For instance, thiazole-aminopiperidine hybrid analogues have been evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity (Jeankumar et al., 2013).

Corrosion Inhibition

Compounds like this compound have been studied for their potential as corrosion inhibitors. A study on thiazole-based pyridine derivatives demonstrated their effectiveness in inhibiting corrosion on mild steel in acidic environments (Chaitra et al., 2016).

Anticancer Activities

Several studies have explored the potential of thiazole and pyrazole derivatives in cancer treatment. Compounds like N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide have been evaluated for their antibacterial, antifungal, and anticancer activities, particularly against breast cancer cells (Senthilkumar et al., 2021).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which are structurally related to this compound, have been synthesized and tested against Mycobacterium tuberculosis. These compounds have shown varied levels of potency compared to standard treatments like pyrazinamide (Gezginci et al., 1998).

Antifungal and Antimicrobial Properties

Compounds with the thiazole-4-carboxamide structure have been synthesized and tested for their antifungal and antimicrobial properties. A study on new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety showed promising antimicrobial activities (Gouda et al., 2010).

Insecticidal Applications

Recent research has also explored the use of sulfonamide thiazole derivatives as potential insecticidal agents. These compounds have demonstrated significant toxic effects against pests like the cotton leafworm, Spodoptera littoralis, showcasing their potential in agricultural applications (Soliman et al., 2020).

Mechanism of Action

The mechanism of action of this compound is related to its ability to act as a selective estrogen receptor β (ERβ) full antagonist . It blocks hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Future Directions

The future directions for the research on this compound could involve further exploration of its potential as an inhibitor of TRKA . Additionally, the development of new antitumor agents based on thiazines and thiazoles is becoming of special interest .

properties

IUPAC Name

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17(15-12-24-18(21-15)13-6-2-1-3-7-13)19-10-14-11-20-22-9-5-4-8-16(14)22/h1-9,11-12H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXYWPTUBCRSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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